

# Application Notes and Protocols for (S,R)-S63845 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dosing and administration of the selective MCL1 inhibitor, **(S,R)-S63845**, in mouse xenograft models. The information is compiled from preclinical studies to guide the design and execution of in vivo efficacy experiments.

## Overview of (S,R)-S63845

(S,R)-S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1][2] MCL1 is a key member of the BCL-2 family of proteins that regulates the intrinsic mitochondrial apoptotic pathway.[2][3] Overexpression of MCL1 is a common mechanism of cancer cell survival and resistance to therapy. S63845 binds with high affinity to the BH3-binding groove of MCL1, preventing it from sequestering pro-apoptotic proteins like BAK and BAX.[2][4] This leads to the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway, resulting in cancer cell death.[2][4] Preclinical studies have demonstrated the efficacy of S63845 as a single agent and in combination with other anticancer drugs in various hematological and solid tumor models.[2][5]

# Quantitative Data Summary: Dosing Regimens in Mouse Xenograft Models







The following tables summarize the dosing and administration of **(S,R)-S63845** in various mouse xenograft models as reported in the literature.



| Xenograft<br>Model                         | Mouse<br>Strain       | (S,R)-<br>S63845<br>Dose | Administra<br>tion Route | Dosing<br>Schedule | Observed<br>Efficacy                                                               | Reference |
|--------------------------------------------|-----------------------|--------------------------|--------------------------|--------------------|------------------------------------------------------------------------------------|-----------|
| H929<br>(Multiple<br>Myeloma)              | Immunoco<br>mpromised | 25 mg/kg                 | Intravenou<br>s (i.v.)   | Not<br>specified   | 103% maximal tumor growth inhibition.                                              | [1][6]    |
| AMO1<br>(Multiple<br>Myeloma)              | Immunoco<br>mpromised | 25 mg/kg                 | Intravenou<br>s (i.v.)   | Not<br>specified   | 114% maximal tumor growth inhibition; complete regression in 7/8 mice at 100 days. | [1][6]    |
| MV4-11<br>(AML)                            | Not<br>specified      | 12.5 mg/kg               | Not<br>specified         | Not<br>specified   | 86% maximal tumor growth inhibition.                                               | [6]       |
| MV4-11<br>(AML)                            | Not<br>specified      | 25 mg/kg                 | Not<br>specified         | Not<br>specified   | Complete<br>remission<br>in 6/8 mice<br>after 80<br>days.                          | [6]       |
| RPMI-<br>8226-luc<br>(Multiple<br>Myeloma) | BRG mice              | 12.5 mg/kg               | Intravenou<br>s (i.v.)   | Weekly             | Delayed<br>tumor<br>growth.                                                        | [7]       |
| Eμ-Myc<br>Lymphoma                         | huMcl-<br>1;Ly5.1     | 12.5 mg/kg               | Intravenou<br>s (i.v.)   | 5<br>consecutiv    | 60% of mice                                                                        | [8][9]    |



| (Humanize<br>d Mcl-1)                                          | recipient                           |                             |                        | e days                    | cured.                                                                   |      |
|----------------------------------------------------------------|-------------------------------------|-----------------------------|------------------------|---------------------------|--------------------------------------------------------------------------|------|
| Eμ-Myc<br>Lymphoma<br>(Humanize<br>d Mcl-1)<br>Combinatio<br>n | huMcl-<br>1;Ly5.1<br>recipient      | 7.5 mg/kg                   | Intravenou<br>s (i.v.) | 5<br>consecutiv<br>e days | In combinatio n with cyclophosp hamide, nearly 100% tumor-free survival. | [9]  |
| NCI-H929<br>(Multiple<br>Myeloma)                              | CB17/Icr-<br>Prkdc(scid)<br>/IcrCrl | 60 mg/kg<br>and 80<br>mg/kg | Intravenou<br>s (i.v.) | Single<br>dose            | Dose-<br>dependent<br>tumor<br>regression.                               | [10] |

# Experimental Protocols Formulation of (S,R)-S63845 for Intravenous Administration

A common formulation for the intravenous administration of S63845 in mice involves the use of a vehicle containing Vitamin E TPGS (d- $\alpha$ -tocopheryl polyethylene glycol 1000 succinate).[8][9]

#### Materials:

- (S,R)-S63845 powder
- Vitamin E TPGS (e.g., from Sigma-Aldrich)
- Sterile 0.9% Sodium Chloride (NaCl) solution (Saline)
- Sterile, light-protected vials and syringes

#### Protocol:



- Prepare a 2% (w/v) solution of Vitamin E TPGS in 0.9% NaCl. To do this, warm the saline to aid in the dissolution of the Vitamin E TPGS.
- Weigh the required amount of (S,R)-S63845 powder.
- Extemporaneously, dissolve the S63845 powder in the 2% Vitamin E TPGS in saline solution to the desired final concentration (e.g., 2.5 mg/mL for a 12.5 mg/kg dose in a 25g mouse at 10 μL/g injection volume).
- Protect the final formulation from light at all times by using amber vials or by wrapping the vials in foil.[8][9]
- Administer the formulation to the mice via tail vein injection.

Note: The aqueous solubility of a related compound was noted as 15 mg/mL at pH 7.8, suitable for IV formulation.[10] While S63845 is reported to be insoluble in water, it is soluble in DMSO and methanol.[3][6] However, for in vivo use, the Vitamin E TPGS formulation is a documented method.

# Mouse Xenograft Model Establishment and Drug Administration

#### Materials:

- Cancer cell line of interest (e.g., H929, AMO1, RPMI-8226)
- Appropriate immunocompromised mice (e.g., SCID, NOD/SCID, NSG)
- Matrigel (optional, for subcutaneous tumors)
- Sterile PBS
- Calipers for tumor measurement
- Formulated (S,R)-S63845
- Vehicle control (e.g., 2% Vitamin E TPGS in 0.9% NaCl)



#### Protocol:

- Cell Preparation: Culture the cancer cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel. A typical injection volume is 100-200 μL.
- Tumor Implantation:
  - Subcutaneous Model: Inject the cell suspension (e.g., 5 x 10<sup>6</sup> cells) subcutaneously into the flank of the mice.[10]
  - Disseminated Model: For hematological malignancies, cells (e.g., 1 x 10<sup>5</sup> lymphoma cells) can be injected intravenously via the tail vein.[8]
- Tumor Growth Monitoring:
  - For subcutaneous tumors, allow the tumors to reach a palpable size (e.g., 100-200 mm³).
     Measure the tumor dimensions with calipers regularly (e.g., three times a week).[10]
     Tumor volume can be calculated using the formula: (Length x Width²) / 2.
  - For disseminated models, monitor disease progression through methods like bioluminescence imaging (if using luciferase-tagged cells) or by observing clinical signs of illness.[7]
- Drug Administration:
  - Randomize the mice into treatment and control groups.
  - Administer the formulated (S,R)-S63845 or vehicle control according to the desired dose and schedule (see Table 1) via the appropriate route (typically intravenous).
  - Monitor the body weight of the mice as an indicator of toxicity.[7][10]
- Efficacy Assessment:
  - Continue to monitor tumor growth or disease progression throughout the study.



 At the end of the study (or if humane endpoints are reached), euthanize the mice and collect tumors or tissues for further analysis (e.g., pharmacodynamic markers like disruption of MCL-1:BIM complexes and caspase activation).[10]

# Visualizations Signaling Pathway of MCL1 Inhibition by (S,R)-S63845





Click to download full resolution via product page

Caption: Mechanism of (S,R)-S63845 induced apoptosis.

### **Experimental Workflow for a Mouse Xenograft Study**



Click to download full resolution via product page

Caption: Workflow for in vivo efficacy testing of S63845.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sns-032.com [sns-032.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. biorxiv.org [biorxiv.org]



- 10. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for (S,R)-S63845 in Mouse Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861018#s-r-s63845-dosing-and-administration-in-mouse-xenograft-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com